molecular formula C19H24N2O4S B273287 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Numéro de catalogue B273287
Poids moléculaire: 376.5 g/mol
Clé InChI: GVPWRHSLVZZGMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as Pimavanserin, is a drug that has been developed for the treatment of psychosis associated with Parkinson's disease. It is a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor.

Mécanisme D'action

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor. It has a high affinity for this receptor and blocks its activation by serotonin. This results in a reduction of the hallucinatory and delusional symptoms associated with Parkinson's disease psychosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile with a long half-life and low potential for drug interactions. It is well-tolerated by patients and has a low incidence of adverse effects. This compound does not appear to have a significant effect on motor function in patients with Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It has a well-defined mechanism of action and is highly selective for the 5-HT2A receptor. This compound has also been shown to be effective in animal models of Parkinson's disease psychosis. However, the limitations of this compound include its high cost and limited availability.

Orientations Futures

There are several future directions for the use of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in the treatment of neuropsychiatric disorders. Further research is needed to determine its efficacy in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, the development of new drugs that target the 5-HT2A receptor may lead to the discovery of more effective treatments for neuropsychiatric disorders. Finally, the use of this compound in combination with other drugs may lead to improved outcomes for patients with Parkinson's disease psychosis.

Méthodes De Synthèse

The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxybenzaldehyde with 1-(2-methoxy-5-methylphenyl)sulfonyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to produce this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.

Applications De Recherche Scientifique

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of psychosis associated with Parkinson's disease. Clinical trials have demonstrated its efficacy in reducing hallucinations and delusions in patients with Parkinson's disease psychosis. This compound has also been investigated for its potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.

Propriétés

Formule moléculaire

C19H24N2O4S

Poids moléculaire

376.5 g/mol

Nom IUPAC

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O4S/c1-15-4-9-18(25-3)19(14-15)26(22,23)21-12-10-20(11-13-21)16-5-7-17(24-2)8-6-16/h4-9,14H,10-13H2,1-3H3

Clé InChI

GVPWRHSLVZZGMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

SMILES canonique

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.